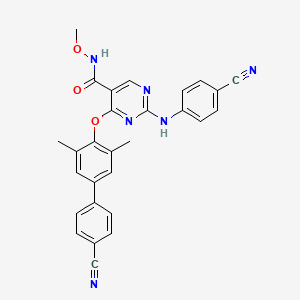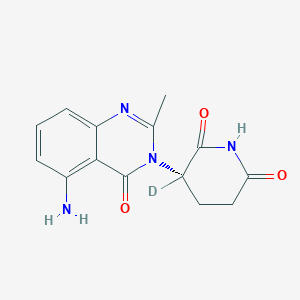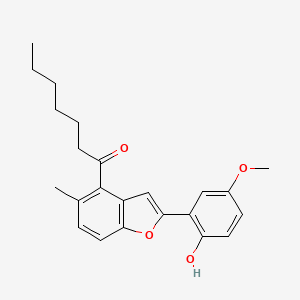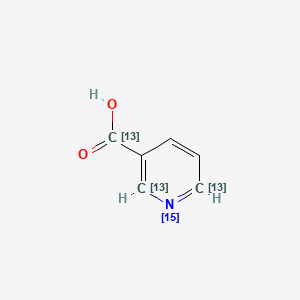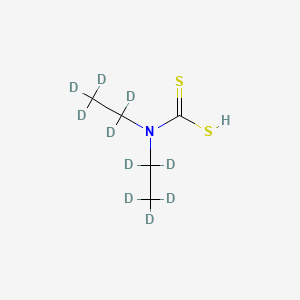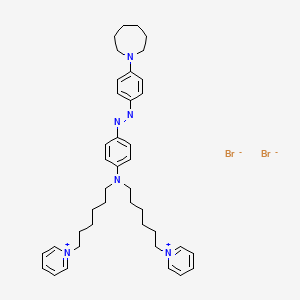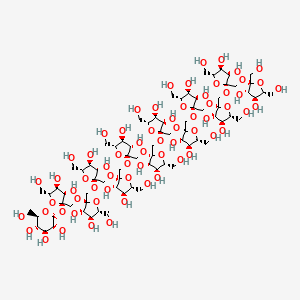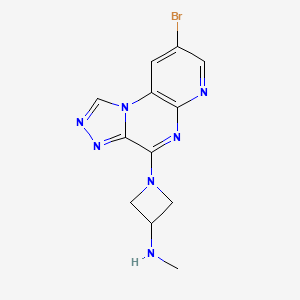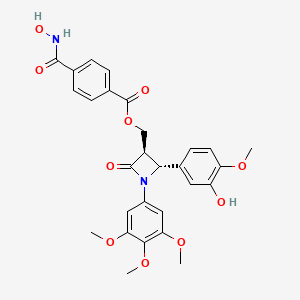
Tubulin/HDAC-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin/HDAC-IN-3 is a dual inhibitor that targets both tubulin and histone deacetylase (HDAC) enzymes. This compound has shown significant potential in disrupting microtubule polymerization and inhibiting HDAC activity, making it a promising candidate for cancer therapy and other medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production methods for Tubulin/HDAC-IN-3 are not extensively documented. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Tubulin/HDAC-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates may include hydroxamic acids and other functionalized benzo[b]furan derivatives .
Aplicaciones Científicas De Investigación
Tubulin/HDAC-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between tubulin and HDAC enzymes.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Mecanismo De Acción
The mechanism of action of Tubulin/HDAC-IN-3 involves its dual inhibitory effects on tubulin and HDAC enzymes. By disrupting tubulin polymerization, it interferes with microtubule dynamics, which are essential for cell division. Additionally, by inhibiting HDAC activity, it affects gene expression and protein function, leading to apoptosis and reduced cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Combretastatin A-4 (CA-4): A potent inhibitor of tubulin polymerization but lacks HDAC inhibitory activity.
Vorinostat: An HDAC inhibitor with no significant effect on tubulin polymerization.
Uniqueness
Tubulin/HDAC-IN-3 is unique in its dual inhibitory action, targeting both tubulin and HDAC enzymes. This dual action enhances its antiproliferative activity and makes it a promising candidate for cancer therapy compared to compounds that target only one of these pathways .
Propiedades
Fórmula molecular |
C28H28N2O10 |
|---|---|
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
[(2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-1-(3,4,5-trimethoxyphenyl)azetidin-3-yl]methyl 4-(hydroxycarbamoyl)benzoate |
InChI |
InChI=1S/C28H28N2O10/c1-36-21-10-9-17(11-20(21)31)24-19(14-40-28(34)16-7-5-15(6-8-16)26(32)29-35)27(33)30(24)18-12-22(37-2)25(39-4)23(13-18)38-3/h5-13,19,24,31,35H,14H2,1-4H3,(H,29,32)/t19-,24-/m0/s1 |
Clave InChI |
YONFXCGSVGYJHD-CYFREDJKSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H]2[C@@H](C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)COC(=O)C4=CC=C(C=C4)C(=O)NO)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)COC(=O)C4=CC=C(C=C4)C(=O)NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
